2-[(5-Methylheptan-3-yl)amino]butan-1-ol

Lipophilicity Drug Design Partition Coefficient

2-[(5-Methylheptan-3-yl)amino]butan-1-ol (CAS 1132677-48-5) is a secondary amino alcohol of formula C12H27NO, featuring a branched 5-methylheptan-3-yl substituent on the amine and a butan-1-ol backbone. It belongs to the class of aliphatic amino alcohols used as synthetic intermediates and chiral building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
Cat. No. B13255462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Methylheptan-3-yl)amino]butan-1-ol
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESCCC(C)CC(CC)NC(CC)CO
InChIInChI=1S/C12H27NO/c1-5-10(4)8-11(6-2)13-12(7-3)9-14/h10-14H,5-9H2,1-4H3
InChIKeyFVSSXAYKXBWUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(5-Methylheptan-3-yl)amino]butan-1-ol Procurement Guide: Sourcing the Branched-Chain Amino Alcohol with Defined Physicochemical Properties


2-[(5-Methylheptan-3-yl)amino]butan-1-ol (CAS 1132677-48-5) is a secondary amino alcohol of formula C12H27NO, featuring a branched 5-methylheptan-3-yl substituent on the amine and a butan-1-ol backbone [1]. It belongs to the class of aliphatic amino alcohols used as synthetic intermediates and chiral building blocks in medicinal chemistry and organic synthesis [2]. Its procurement is driven by the need for a specific, sterically hindered amine-alcohol architecture rather than generic linear-chain alternatives.

Why Generic Amino Alcohols Cannot Replace 2-[(5-Methylheptan-3-yl)amino]butan-1-ol for Specialized Synthesis


Simple linear amino alcohols such as 2-(ethylamino)butan-1-ol or 2-(propylamino)butan-1-ol lack the steric bulk and hydrophobic character conferred by the branched 5-methylheptan-3-yl group [1]. This structural difference directly impacts calculated lipophilicity (XLogP3-AA of 3.3 for the target compound versus ~0.5–1.5 for shorter-chain analogs) and topological polar surface area (TPSA 32.3 Ų) [2]. In synthetic applications requiring differential solubility, phase-transfer behavior, or steric control during chiral induction, generic linear amino alcohols are not functionally interchangeable .

Quantitative Evidence for 2-[(5-Methylheptan-3-yl)amino]butan-1-ol Differentiation


Lipophilicity Advantage: XLogP3-AA Comparison Against Shorter-Chain Amino Alcohols

The target compound exhibits a computed XLogP3-AA of 3.3 [1], substantially higher than the 0.5–1.5 range estimated for 2-(ethylamino)butan-1-ol and 2-(propylamino)butan-1-ol . This 6- to 7-fold increase in predicted logP translates to greater membrane permeability and altered solubility behavior, which may be advantageous in applications requiring hydrophobic partitioning.

Lipophilicity Drug Design Partition Coefficient

Steric Differentiation: Rotatable Bond Count and Heavy Atom Count Relative to Linear Analogs

The target compound possesses 8 rotatable bonds and 14 heavy atoms [1], compared to 5 rotatable bonds and 8 heavy atoms for 2-(ethylamino)butan-1-ol [2]. This greater conformational flexibility and steric volume may influence selectivity in enzyme binding pockets or chiral induction reactions where steric encumbrance is a design parameter.

Steric Hindrance Conformational Flexibility Synthetic Intermediate

Supplier Purity Specification as a Procurement Quality Benchmark

Commercially available 2-[(5-Methylheptan-3-yl)amino]butan-1-ol is supplied at a specified purity of 95% . While this is a baseline purity for research-grade amino alcohols, it establishes a minimum quality threshold absent from generic, unpurified or in-house synthesized alternatives where purity may be uncharacterized or variable .

Purity Specification Quality Control Procurement

Hydrogen Bond Donor/Acceptor Profile as a Selectivity Determinant

The compound contains 2 hydrogen bond donors (one OH, one NH) and 2 hydrogen bond acceptors (O, N) [1], identical to simpler amino alcohols. However, the steric shielding provided by the branched 5-methylheptan-3-yl group may reduce the effective solvent-accessible surface area of the amine NH, potentially altering hydrogen bond strength in competitive binding environments compared to less hindered analogs .

Hydrogen Bonding Molecular Recognition ADME

Recommended Application Scenarios for 2-[(5-Methylheptan-3-yl)amino]butan-1-ol Based on Differentiated Properties


Sterically Demanding Chiral Auxiliary or Ligand Synthesis

The branched 5-methylheptan-3-yl substituent creates a sterically hindered amine environment with 8 rotatable bonds [1], making the compound suitable as a precursor for chiral auxiliaries or ligands where conformational bias and steric bulk are exploited to achieve enantioselectivity in asymmetric catalysis. Procurement of the 95% purity grade ensures a consistent starting material for multi-step synthetic sequences .

Hydrophobic Phase-Transfer Catalyst Intermediate

With a computed logP of 3.3 [1], this amino alcohol is >100-fold more lipophilic than common short-chain amino alcohols, positioning it as a candidate for the synthesis of phase-transfer catalysts that require enhanced organic-phase solubility. Users should verify batch-specific logP via experimental shake-flask or chromatographic methods before relying on computed values for critical applications.

Building Block for Library Synthesis Requiring Defined Physicochemical Space

The compound occupies a distinct region of physicochemical space (MW 201.35, logP 3.3, TPSA 32.3 Ų, 2 HBD, 2 HBA) [1] that is sparsely populated by commercially available amino alcohols, making it valuable for diversity-oriented synthesis libraries targeting novel chemical space. The 95% purity specification supports high-throughput parallel synthesis where impurity profiles must be controlled.

Investigational Pharmacophore Component for CNS-Targeted Probes

The combination of moderate lipophilicity (logP 3.3) and low TPSA (32.3 Ų) falls within favorable ranges for CNS penetration per the Wager criteria [1]. While no direct target engagement data are available for this compound, these computed properties suggest it may serve as a scaffold element in the design of CNS-penetrant chemical probes, provided that experimental ADME validation is subsequently performed.

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